1-(tert-Butyl)-2-chloro-4-nitrobenzene
CAS No.: 52756-38-4
Cat. No.: VC13694848
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52756-38-4 |
---|---|
Molecular Formula | C10H12ClNO2 |
Molecular Weight | 213.66 g/mol |
IUPAC Name | 1-tert-butyl-2-chloro-4-nitrobenzene |
Standard InChI | InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 |
Standard InChI Key | XNMDZURUVCTLPB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The molecular formula of 1-(tert-butyl)-2-chloro-4-nitrobenzene is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The tert-butyl group (-C(CH₃)₃) at position 1 introduces significant steric bulk, while the electron-withdrawing nitro (-NO₂) and chlorine (-Cl) groups at positions 4 and 2, respectively, create a polarized electronic environment.
Table 1: Key Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂ClNO₂ | |
Molecular Weight | 213.66 g/mol | |
CAS Number | 52756-38-4; 90869-72-0 | |
SMILES Notation | CC(C)(C)C1=C(C=C(C=C1)Cl)N+[O-] | |
InChI Key | LQZUEJIIXUUDQP-UHFFFAOYSA-N |
Spectroscopic Identification
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NMR: The aromatic protons resonate in the δ 7.5–8.0 ppm range, with distinct splitting patterns due to substituent effects .
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IR: Stretching vibrations for NO₂ (∼1520 cm⁻¹) and C-Cl (∼750 cm⁻¹) are prominent .
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Mass Spectrometry: The molecular ion peak at m/z 213.66 confirms the molecular weight, with fragmentation patterns indicative of tert-butyl loss .
Synthesis and Manufacturing
Friedel-Crafts Alkylation
A patented method involves reacting chlorobenzene with chloro-2-methylpropane (tert-butyl chloride) in the presence of HAlCl₄ as a catalyst. This reaction proceeds via electrophilic aromatic substitution, yielding 4-tert-butyl-1-chlorobenzene, which is subsequently nitrated :
Key Advantages:
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High regioselectivity due to the directing effects of the chloro and tert-butyl groups.
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Utilizes cost-effective reagents, with a reported yield of 85–90% .
Oxidative Nitration
An alternative approach employs dihydrogen peroxide (H₂O₂) and potassium carbonate (K₂CO₃) in acetonitrile at 20°C. This method avoids harsh acidic conditions, making it suitable for sensitive substrates :
Table 2: Comparative Synthesis Routes
Method | Catalyst/Reagents | Temperature | Yield | Reference |
---|---|---|---|---|
Friedel-Crafts Alkylation | HAlCl₄, HNO₃/H₂SO₄ | 120°C | 85–90% | |
Oxidative Nitration | H₂O₂, K₂CO₃ | 20°C | 90% |
Physicochemical Properties
Solubility and Partitioning
Table 3: Key Physicochemical Parameters
Parameter | Value | Source |
---|---|---|
Boiling Point | 270.5 ± 20.0°C | |
Density | 1.2 ± 0.1 g/cm³ | |
LogP | 4.02 | |
Flash Point | 117.4 ± 21.8°C |
Chemical Reactivity and Applications
Reduction Pathways
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 1-(tert-butyl)-2-chloro-4-aminobenzene, a precursor for pharmaceuticals and dyes .
Industrial and Research Applications
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